(R)-Sitcp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

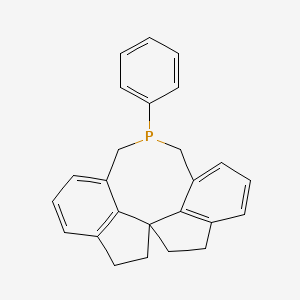

(R)-Sitcp is a chiral compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, neurobiology, and biochemistry. The compound has been found to possess unique properties that make it an ideal candidate for scientific research, including its ability to interact with specific receptors in the brain and its ability to modulate the activity of certain enzymes.

Applications De Recherche Scientifique

Enantioselective Synthesis of Tetrahydropyridines

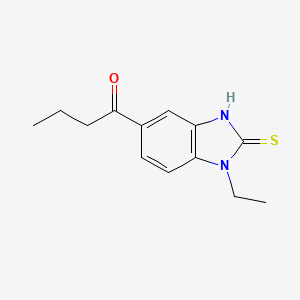

The (R)-Sitcp, a spiro-type monoaryl phosphine catalyst, has been effectively utilized in the enantioselective organocatalytic synthesis of tetrahydropyridines, which are significant in the development of N-heterocyclic compounds. This process involves a formal [4+2] cycloaddition of saccharin-derived ketimines and α-methyl allenoate, yielding tetrahydropyridines with a chiral tetrasubstituted carbon stereogenic center. The synthesis demonstrates high yields, excellent regioselectivities, and enantioselectivities up to 93% ee, showcasing the catalyst's potential in creating complex molecular architectures with significant stereochemical control (Takizawa et al., 2014).

Asymmetric Annulations for Atropoisomeric Furans

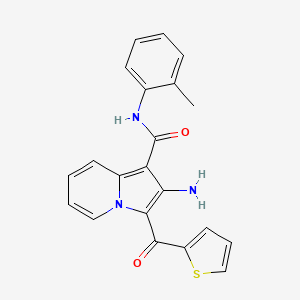

(R)-Sitcp has also been applied in phosphine-catalyzed asymmetric (3+2) annulations, combining δ-acetoxy allenoates with 2-naphthols. This method facilitates the formation of 1,2-dihydronaphtho[2,1-b]furans, yielding products with moderate to good yields and high enantioselectivity. This approach is particularly noteworthy for its utility in constructing enantiomerically enriched atropoisomeric furans, leveraging a central to axial chirality conversion strategy. This expands the utility of (R)-Sitcp in synthesizing optically active compounds, which are valuable in various chemical and pharmaceutical applications (Wang & Tong, 2017).

Catalytic Asymmetric Dienylation

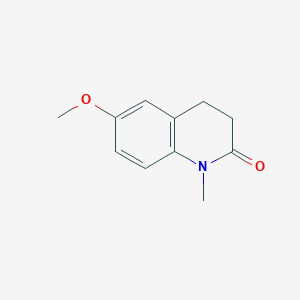

Further research demonstrates the use of (R)-Sitcp in catalytic asymmetric dienylation processes, specifically targeting para-quinone methides with allenoates. This novel catalysis results in dienylated bisarylmethides with moderate to good yields and outstanding enantioselectivities ranging from 90-98% ees. The process highlights the catalyst's efficacy in promoting 1,2 H-shift and umpolung of allenoates, contributing significantly to the field of asymmetric synthesis and the development of chiral molecules (Wang et al., 2019).

Propriétés

IUPAC Name |

10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPJMVSYFGSRTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Sitcp | |

Q & A

A: (R)-SITCP functions as a nucleophilic organocatalyst. It achieves this by employing its phosphorus atom to initially attack the electron-deficient site of allenoates, generating a zwitterionic intermediate. This reactive species then interacts with various electrophiles, facilitating a range of cycloaddition reactions. This interaction induces chirality in the product due to the inherent chirality of the (R)-SITCP catalyst. [, , , , , , ]

A: (R)-SITCP has demonstrated remarkable efficacy in catalyzing various enantioselective cycloaddition reactions, including [3+2] and [4+2] cycloadditions. [, , , , , , ] Specifically, it has proven successful in:

- [4+2] Cycloaddition of Ketimines with Allenoates: This reaction provides access to tetrahydropyridines possessing a chiral tetrasubstituted carbon stereogenic center. []

- [3+2] Annulation of δ-Acetoxy Allenoates with 2-Naphthols: This reaction enables the synthesis of enantioenriched atropoisomeric furans. []

- [3+2] Cycloaddition of Benzofuranone-derived Olefins with Allenoates: This reaction allows for the highly regio-, diastereo-, and enantioselective synthesis of spiro-benzofuranones. []

- [4+3] Annulation of β'-Acetoxy Allenoates with 1C,3N-Dinucleophiles: This reaction offers a route to functionalized azepine derivatives. []

- [3+2] Annulations of δ-Acetoxy Allenoates with β-Carbonyl Amides: This reaction enables the synthesis of spirocyclic β-keto γ-lactams with excellent stereoselectivity. []

- [4+1] Spiro-annulation Reaction Using Allenyl Imide and Methylene Cyclocompounds: This reaction enables the construction of various spiro-2-cyclopenten-1-ones. []

- Dienylation of p-Quinone Methides with Allenoates: This reaction allows access to various chiral dienylated bisarylmethides with excellent enantioselectivities. []

A: A significant advantage of employing (R)-SITCP is its ability to induce high enantioselectivity in the products. For instance, in the synthesis of tetrahydropyridines, enantiomeric excesses (ee) of up to 93% have been achieved. [] This characteristic makes it a powerful tool for constructing chiral molecules, which are highly sought after in fields like medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2620594.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)

![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)

![1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2620599.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2620601.png)

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2620603.png)

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2620605.png)

![7-Chloro-3-{3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2620609.png)